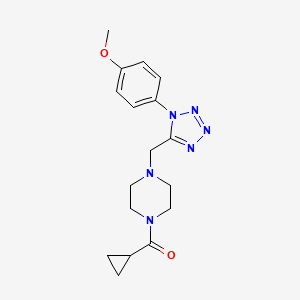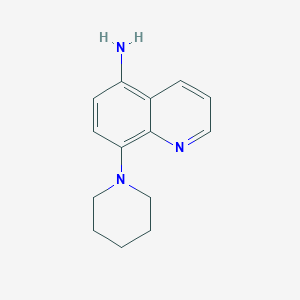
8-(Piperidin-1-YL)quinolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(Piperidin-1-YL)quinolin-5-amine” is a compound that belongs to the class of organic compounds known as quinolines . It is a nitrogen-containing bicyclic compound . The compound has a molecular weight of 227.31 .
Synthesis Analysis
The synthesis of quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” often involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . Specific conditions and reagents used in the synthesis process can vary .Molecular Structure Analysis
The molecular structure of “8-(Piperidin-1-YL)quinolin-5-amine” includes a quinoline moiety and a piperidine moiety . Quinoline is a nitrogen-containing heterocycle, while piperidine is a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Quinoline derivatives like “8-(Piperidin-1-YL)quinolin-5-amine” are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .It is stored at a temperature of 4 degrees Celsius . The compound’s InChI Code is 1S/C14H17N3/c15-12-6-7-13 (17-9-2-1-3-10-17)11-5-4-8-16-14 (11)12/h4-8H,1-3,9-10,15H2 .
Aplicaciones Científicas De Investigación
Inhibitors of Cholinesterases
This compound has been used in the synthesis of a library of quinoline thiosemicarbazones, which have shown potential as potent inhibitors of cholinesterases . These inhibitors can be used in the treatment of Alzheimer’s disease (AD), a progressive neurodegenerative disorder characterized by central cognitive dysfunction, memory loss, and intellectual decline .
Anti-Alzheimer’s Therapeutics
The compound has been used in the development of anti-Alzheimer’s heterocyclic structural leads . The treatment of AD requires safer hybrid therapeutics with characteristic structural and biochemical properties .
Synthesis of N-Heterocyclic Products
The compound has been used in the microwave-assisted synthesis of a library of quinoline thiosemicarbazones . The target N-heterocyclic products were isolated in excellent yields .
Broad-Spectrum Antiviral Agents
Isatin derivatives, which can be synthesized using this compound, have been studied as potential broad-spectrum antiviral agents .
Drug Development
The compound is used in drug development, particularly in the synthesis of new drugs with potential therapeutic applications .
Safety and Hazards
Direcciones Futuras
The development of fast and cost-effective methods for the synthesis of substituted piperidines like “8-(Piperidin-1-YL)quinolin-5-amine” is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a high level of ongoing research in this field.
Propiedades
IUPAC Name |
8-piperidin-1-ylquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)14-11(12)5-4-8-16-14/h4-8H,1-3,9-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNMWWCORPDOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Piperidin-1-YL)quinolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-methyloxime](/img/structure/B2645590.png)
![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)
![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)
![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)
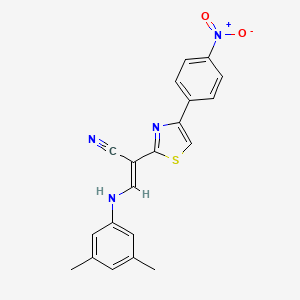
![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)
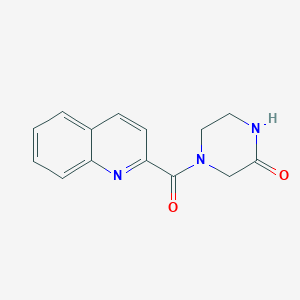
![5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2645603.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)
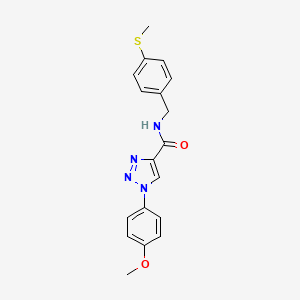

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)
